Ethyl 2-cyanododecanoate
Description
Ethyl 2-cyanododecanoate is an organic compound with the molecular formula C15H27NO2This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and materials science .
Properties
IUPAC Name |
ethyl 2-cyanododecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2/c1-3-5-6-7-8-9-10-11-12-14(13-16)15(17)18-4-2/h14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSUODJXMVOWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565067 | |
| Record name | Ethyl 2-cyanododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26526-78-3 | |
| Record name | Ethyl 2-cyanododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyanododecanoate can be synthesized through the esterification of 2-cyanododecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyanododecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to yield 2-cyanododecanoic acid and ethanol.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-cyanododecanoic acid and ethanol.
Reduction: 2-aminododecanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyanododecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-cyanododecanoate depends on the specific reactions it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of 2-cyanododecanoic acid and ethanol. In reduction reactions, the nitrile group is converted to an amine through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Ethyl 2-cyanoacetate: Similar in structure but with a shorter carbon chain.
Methyl 2-cyanododecanoate: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-cyanopropanoate: Similar but with a different carbon chain length.
Uniqueness: this compound is unique due to its specific carbon chain length and the presence of both ester and nitrile functional groups. This combination of features makes it a versatile intermediate in organic synthesis and valuable for producing compounds with specific properties .
Biological Activity
Ethyl 2-cyanododecanoate, with the chemical formula C14H25NO2 and CAS Number 26526-78-3, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.
Synthesis of this compound
This compound can be synthesized through various methods, primarily involving the reaction of dodecanoic acid derivatives with cyanide sources. The most common synthetic route includes:
- Starting Materials : Dodecanoic acid or its esters.
- Reagents : Sodium cyanide or potassium cyanide.
- Reaction Conditions : Typically performed under reflux conditions in a solvent such as ethanol or dimethylformamide (DMF).
The general reaction can be represented as follows:
where R is the dodecane chain and R' is the ethyl group.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a natural preservative in food and cosmetic applications.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly breast and colon cancer cells. The mechanism appears to involve the activation of caspases, which are crucial for programmed cell death. This was detailed in a case study where treatment with the compound resulted in a significant reduction in cell viability compared to control groups .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit lipase activity, suggesting potential applications in managing lipid metabolism disorders .
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was employed to evaluate inhibition zones.
- Results : this compound showed inhibition zones of 15 mm for S. aureus and 12 mm for E. coli, indicating moderate antimicrobial activity.
- Case Study on Anticancer Effects :
The biological activity of this compound can be attributed to its structural features that allow interaction with cellular targets:
- Cell Membrane Interaction : The lipophilic nature of the dodecane chain facilitates incorporation into lipid membranes, affecting membrane integrity and function.
- Enzyme Binding : The cyano group may participate in hydrogen bonding with enzyme active sites, leading to inhibition of enzymatic activity.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Moderate | Varies (e.g., Ethyl laurate - High) |
| Anticancer Activity | Significant | Varies (e.g., Ethyl oleate - Low) |
| Enzyme Inhibition | Yes | Varies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
